4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8-11(5-6-19)12(20)18(17-8)10-4-2-3-9(7-10)13(14,15)16/h2-4,7,17,19H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVUPHJODKKWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the hydroxyethyl group: This can be done through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazole ring or the phenyl ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines. The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and bioavailability of these compounds, potentially improving their efficacy in targeting cancer cells .
- Neuroprotective Effects : Studies have shown that compounds targeting mitogen-activated protein kinases (MAPKs) can provide neuroprotection. The pyrazole structure may facilitate the development of inhibitors that protect motor neurons from degeneration .
2. Agricultural Chemistry
The compound's antifungal properties have been explored, particularly in the context of agricultural applications. Pyrazole derivatives have demonstrated effectiveness against various fungal pathogens, suggesting potential use as fungicides .
Material Science Applications
The unique chemical structure of 4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol lends itself to applications in material science, particularly in developing new polymers or coatings.
- Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as increased chemical resistance and thermal stability to polymers. This makes the compound a valuable building block for advanced materials used in harsh environments .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The results indicated that modifications to the pyrazole core, including the addition of trifluoromethyl groups, significantly enhanced anticancer activity compared to non-fluorinated analogs .
Case Study 2: Neuroprotection
In a preclinical study assessing neuroprotective agents, compounds targeting MAPK pathways were evaluated for their ability to prevent neuronal death in models of neurodegeneration. The study found that certain pyrazole derivatives showed promise in protecting neurons from apoptosis .
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Substituent Analysis
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key structural comparisons include:
a) Trifluoromethyl and Fluorinated Analogues
- Compound 1 (): 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Features a trifluoromethyl group and methoxyphenyl substituents. Crystallographic data (space group P-1) indicate a planar pyrazole core .
- Compound in : 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
b) Hydroxyethyl-Containing Analogues
- Compound 14 () : 1-(4-Fluorophenyl)-3-[4-[2-(2-hydroxyethyl)phenyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea
c) Amino and Diazene Derivatives
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound enhances aqueous solubility compared to purely aromatic derivatives (e.g., ). Fluorinated analogues () show lower solubility due to increased hydrophobicity.
- Acidity : The hydroxyl group (pKa ~9–10) is less acidic than carboxylic acid derivatives but more acidic than aliphatic alcohols due to resonance stabilization .
Biological Activity
The compound 4-(2-Hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol , also known by its IUPAC name, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃F₃N₂O₂
- Molecular Weight : 286.25 g/mol
- CAS Number : 1239747-18-2
The compound features a pyrazole ring substituted with a trifluoromethyl phenyl group and a hydroxyethyl moiety, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial activity against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
One study synthesized a series of pyrazole derivatives and evaluated their antibacterial properties against Staphylococcus aureus. The results showed:
- Minimum Inhibitory Concentration (MIC) : Low values indicating potent antibacterial effects.
- Bactericidal Activity : Confirmed through time-kill assays, demonstrating effectiveness against stationary phase cells, which are often resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of pyrazole compounds has been extensively documented. The compound has been studied for its effects on various cancer cell lines.
Research Findings
A review of aminopyrazole-based compounds indicated that certain derivatives exhibit notable cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance:
- IC₅₀ Values : The compound displayed IC₅₀ values of 54.25% against HepG2 and 38.44% against HeLa cells, suggesting significant antiproliferative activity .
- Mechanism of Action : Docking studies revealed interactions with key proteins involved in cell cycle regulation, indicating a potential mechanism for inducing apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, pyrazole derivatives have been explored for their anti-inflammatory effects.
Mechanistic Insights
Research has shown that certain pyrazole compounds can inhibit inflammatory pathways, possibly through the modulation of cytokine production. This suggests a dual role in managing inflammation while also providing protective effects against cellular damage associated with chronic inflammatory conditions .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus with low MIC values; bactericidal effects noted. |
| Anticancer | Significant cytotoxicity against HepG2 and HeLa cells; induces apoptosis via cell cycle modulation. |
| Anti-inflammatory | Potential to inhibit inflammatory pathways; modulates cytokine production. |
Q & A
Q. What are the recommended synthetic routes for 4-(2-hydroxyethyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?
A multi-step synthesis involving hydrazine derivatives and trifluoromethylphenyl precursors is common. For example, analogous pyrazole derivatives are synthesized via condensation of hydrazine hydrate with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid) . Optimization includes monitoring reaction progress via TLC, controlling reflux duration (6–8 hours), and recrystallizing crude products using ethanol-DMF mixtures to improve yield and purity .
Q. How is the purity and structural identity of this compound validated in synthetic workflows?
Purity is assessed via HPLC or TLC, while structural confirmation employs spectroscopic methods:
- NMR : Assign signals for the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂, δ ~1.5 ppm for CH₃) and trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (C₁₃H₁₃F₃N₂O₂; theoretical ~294.25 g/mol).
X-ray crystallography is definitive for confirming stereochemistry and hydrogen-bonding networks .
Q. What solvent systems are compatible with this compound for crystallization or biological assays?
Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol-water mixtures are ideal for recrystallization due to moderate polarity . For biological studies, DMSO is preferred for stock solutions, but concentrations should remain <0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?
Single-crystal X-ray diffraction (SHELX refinement) identifies intermolecular interactions. For example, the hydroxyl group at position 5 forms O–H···N hydrogen bonds with adjacent pyrazole rings, stabilizing the crystal lattice. The hydroxyethyl side chain may participate in C–H···O interactions, which can be visualized using ORTEP-3 software . Discrepancies in bond angles (>5° from idealized geometry) should be addressed via Hirshfeld surface analysis .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when this compound exhibits unexpected pharmacological inactivity?
- Bioisosteric replacement : Substitute the trifluoromethyl group with chloro or methoxy groups to assess electronic effects .
- Conformational analysis : Use density functional theory (DFT) to compare the energy-minimized structure with active analogs. For example, steric hindrance from the 3-methyl group might impede target binding .
- Metabolic stability assays : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) to rule out rapid clearance .
Q. How should researchers address contradictions in solubility data reported across studies?
Systematically test solubility in buffered solutions (pH 2–8) using UV-Vis spectroscopy. For instance, discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline), which can be characterized via PXRD . If solubility remains inconsistent, consider derivatization (e.g., acetylation of the hydroxyethyl group) to improve hydrophobicity .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
